Specific Enzyme Inhibition Activity of (2-Fluoro-5-methylphenyl)hydrazine Against Candida albicans Isocitrate Lyase
The free base (2-fluoro-5-methylphenyl)hydrazine demonstrates measurable inhibitory activity against recombinant Candida albicans isocitrate lyase (ICL), a key enzyme in the glyoxylate cycle required for fungal virulence [1]. This represents a specific biochemical activity associated with the 2-fluoro-5-methylphenyl substitution pattern, though direct comparator data for positional isomers in the identical assay system are not currently available in the public domain. The observed IC₅₀ values provide a baseline for structure-activity relationship (SAR) studies involving fluorinated phenylhydrazine scaffolds [1].
| Evidence Dimension | Enzyme inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 7.62 μM (7.62E+3 nM); IC₅₀ = 8.90 μM (8.90E+3 nM); IC₅₀ = 27.0 μM (2.70E+4 nM) |
| Comparator Or Baseline | No direct comparator data available in identical assay system; class-level reference: unsubstituted phenylhydrazine is the substrate analog used in the assay |
| Quantified Difference | Not calculable (no direct comparator) |
| Conditions | Recombinant Candida albicans ATCC 10231 ICL; substrate: isocitrate; detection: glyoxylate phenylhydrazone formation; spectrophotometric analysis |
Why This Matters
This establishes a specific enzymatic activity associated with the 2-fluoro-5-methylphenylhydrazine scaffold, providing a baseline reference for antifungal SAR programs.
- [1] BindingDB. BDBM50402853 (CHEMBL2204152): (2-Fluoro-5-methylphenyl)hydrazine – Isocitrate Lyase Inhibition Data. BindingDB Entry ID 50402853. View Source
